N-(1,2-Dicarboxyethyl) rosiglitazone
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Overview
Description
N-(1,2-Dicarboxyethyl) rosiglitazone: is a derivative of rosiglitazone, a well-known thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone typically involves the reaction of rosiglitazone with a suitable dicarboxyethylating agent under controlled conditions. The process may include steps such as:
Starting Material: Rosiglitazone is used as the starting material.
Dicarboxyethylation: The addition of the dicarboxyethyl group is achieved through a reaction with a dicarboxyethylating agent, such as maleic anhydride, in the presence of a base like sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures, typically between 90 to 145°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Dicarboxyethyl) rosiglitazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,2-Dicarboxyethyl) rosiglitazone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of N-(1,2-Dicarboxyethyl) rosiglitazone involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This interaction leads to:
Activation of PPARγ: Enhances the transcription of genes involved in glucose and lipid metabolism.
Insulin Sensitization: Improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver.
Anti-inflammatory Effects: Reduces levels of nuclear factor kappa-B (NFκB) and increases levels of its inhibitor (IκB), leading to decreased inflammation
Comparison with Similar Compounds
N-(1,2-Dicarboxyethyl) rosiglitazone can be compared with other thiazolidinediones, such as:
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.
Troglitazone: An earlier thiazolidinedione withdrawn from the market due to liver toxicity.
Uniqueness
This compound is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other thiazolidinediones .
Properties
IUPAC Name |
2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEIFCBFLCYRAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956239-35-3 |
Source
|
Record name | N-(1,2-Dicarboxyethyl) rosiglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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